molecular formula C23H23FN2O2S B11524952 1-(3,4-Dimethoxybenzyl)-1-(4-fluorobenzyl)-3-phenylthiourea

1-(3,4-Dimethoxybenzyl)-1-(4-fluorobenzyl)-3-phenylthiourea

Cat. No.: B11524952
M. Wt: 410.5 g/mol
InChI Key: PLXRDEYHRWPYMO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-1-(4-fluorobenzyl)-3-phenylthiourea is a thiourea derivative . Its chemical formula is C24H22FNO2S, and its systematic name reflects its substituents. Let’s break down the name:

    1-(3,4-Dimethoxybenzyl): This part of the compound contains a benzyl group substituted with two methoxy (OCH) groups at positions 3 and 4.

    1-(4-fluorobenzyl): Here, the benzyl group is substituted with a fluorine atom (F) at position 4.

    3-phenylthiourea: The core structure is a phenyl group (CH) attached to a thiourea moiety (NH-C(=S)-NH).

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with 4-fluorobenzylamine, followed by cyclization with thiourea. The reaction proceeds under mild conditions and yields the desired product.

Industrial Production: While not widely produced on an industrial scale, 1-(3,4-Dimethoxybenzyl)-1-(4-fluorobenzyl)-3-phenylthiourea can be synthesized in research laboratories or customized for specific applications.

Chemical Reactions Analysis

This compound participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, converting the sulfur atom in the thiourea group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group in the benzaldehyde moiety may occur.

    Substitution: Substituents on the benzyl groups can be modified using appropriate reagents.

    Major Products: The major products depend on reaction conditions and substituent modifications. These could include regioisomers, diastereomers, or enantiomers.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-1-(4-fluorobenzyl)-3-phenylthiourea finds applications in various fields:

    Medicine: It exhibits potential as an antitumor agent due to its interaction with cellular targets.

    Chemistry: Researchers use it as a building block for more complex molecules.

    Industry: Its unique structure may have applications in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets. It may interfere with enzymes, receptors, or signaling pathways, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related compounds:

    Other Thioureas: Compare its biological activity and reactivity with other thioureas.

    Benzyl Derivatives: Explore similarities and differences with benzyl-substituted compounds.

: Example reference. : Another reference.

Properties

Molecular Formula

C23H23FN2O2S

Molecular Weight

410.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]-3-phenylthiourea

InChI

InChI=1S/C23H23FN2O2S/c1-27-21-13-10-18(14-22(21)28-2)16-26(15-17-8-11-19(24)12-9-17)23(29)25-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3,(H,25,29)

InChI Key

PLXRDEYHRWPYMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(CC2=CC=C(C=C2)F)C(=S)NC3=CC=CC=C3)OC

Origin of Product

United States

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